molecular formula C6H3F3S B3335569 2,4,6-Trifluorobenzene-1-thiol CAS No. 130922-42-8

2,4,6-Trifluorobenzene-1-thiol

Cat. No. B3335569
CAS RN: 130922-42-8
M. Wt: 164.15 g/mol
InChI Key: XMJMBGTVPJEHKN-UHFFFAOYSA-N
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Description

2,4,6-Trifluorobenzene-1-thiol is a chemical compound with the molecular formula C6H3F3S . It has a molecular weight of 164.14800 and is used in biochemical research .


Molecular Structure Analysis

The molecular structure of 2,4,6-Trifluorobenzene-1-thiol consists of a benzene ring with three fluorine atoms and one sulfur atom attached . The exact mass is 163.99100 .


Physical And Chemical Properties Analysis

2,4,6-Trifluorobenzene-1-thiol is a liquid at room temperature . It has a predicted density of 1.43 g/mL and a predicted refractive index of 1.51 . The boiling point is 50-52°C at 25 mmHg . It should be stored at 2-8°C under nitrogen .

Scientific Research Applications

Synthesis and Material Science

2,4,6-Trifluorobenzene-1-thiol serves as a valuable synthetic intermediate in various chemical reactions, demonstrating its significance in pharmaceutical industry and material science. A notable application includes its role in the synthesis of 2,4,5-trifluorobenzoic acid via a continuous microflow process. This process involves the generation of an unstable aryl-Grignard reagent followed by its reaction with gaseous CO2, facilitated by a composed T-micromixer and tube microreactor. This methodology underscores the compound's utility in producing high-purity products efficiently, showcasing its relevance in synthesizing intermediates for further pharmaceutical and material science applications (Deng et al., 2015).

Organic Synthesis and Polymer Chemistry

In the realm of organic synthesis, 2,4,6-Trifluorobenzene-1-thiol derivatives have found applications in creating new photoactive cross-linking reagents for polymer chemistry. This involves triazidation reactions, providing new pathways for synthesizing organic magnetic materials and facilitating photochemical preparations. Such advancements open new doors for the development of materials with unique properties, catering to the evolving needs of material science and engineering (Chapyshev & Chernyak, 2013).

Coordination Chemistry

Exploring the coordination chemistry involving fluorinated thiolates, 2,4,6-Trifluorobenzene-1-thiol derivatives have demonstrated significant potential. Their coordination with platinum group metals, for instance, showcases the chemical richness of fluorinated thiolates. These studies not only advance our understanding of coordination chemistry but also hint at potential applications in catalysis, materials science, and the development of new, functional materials (Torrens, 2000).

Environmental and Biological Applications

Furthermore, derivatives of 2,4,6-Trifluorobenzene-1-thiol have been employed in developing fluorescent probes for biothiols, demonstrating their utility in environmental monitoring and biological research. These probes offer selective and efficient methods for detecting thiophenols, crucial for understanding biological processes and assessing environmental pollution (Yang et al., 2010).

properties

IUPAC Name

2,4,6-trifluorobenzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3S/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJMBGTVPJEHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)S)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90607461
Record name 2,4,6-Trifluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90607461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trifluorobenzene-1-thiol

CAS RN

130922-42-8
Record name 2,4,6-Trifluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90607461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-trifluorobenzene-1-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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